1,1-Dimethoxy-2-methylpropan-2-ol
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Overview
Description
1,1-Dimethoxy-2-methylpropan-2-ol is an organic compound with the molecular formula C6H14O3. It is a colorless liquid that is often used as an intermediate in various chemical reactions and industrial processes. The compound is known for its stability and versatility in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dimethoxy-2-methylpropan-2-ol can be synthesized through several methods. One common approach involves the reaction of 2-methyl-2-propanol with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process generally includes the use of catalysts such as zinc chloride or sulfuric acid to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 1,1-Dimethoxy-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products Formed:
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,1-Dimethoxy-2-methylpropan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: The compound is employed in the preparation of various biological assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1-dimethoxy-2-methylpropan-2-ol involves its ability to act as a nucleophile or electrophile in various chemical reactions. The compound’s methoxy groups can participate in nucleophilic substitution reactions, while the hydroxyl group can engage in hydrogen bonding and other interactions. These properties make it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
1,1-Dimethoxyethane: Similar in structure but with a shorter carbon chain.
1,1-Dimethoxypropane: Similar but with a different arrangement of carbon atoms.
2-Methyl-2-propanol: Shares the same core structure but lacks the methoxy groups.
Uniqueness: 1,1-Dimethoxy-2-methylpropan-2-ol is unique due to its combination of methoxy and hydroxyl groups, which provide it with distinct reactivity and stability. This makes it particularly useful in a variety of chemical and industrial applications .
Properties
CAS No. |
55314-33-5 |
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Molecular Formula |
C6H14O3 |
Molecular Weight |
134.17 g/mol |
IUPAC Name |
1,1-dimethoxy-2-methylpropan-2-ol |
InChI |
InChI=1S/C6H14O3/c1-6(2,7)5(8-3)9-4/h5,7H,1-4H3 |
InChI Key |
ALOQXNPKUXJYQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(OC)OC)O |
Origin of Product |
United States |
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